molecular formula C12H11NO3 B8384327 2-(2-Oxobutyl)-4H-3,1-benzoxazin-4-one

2-(2-Oxobutyl)-4H-3,1-benzoxazin-4-one

Cat. No.: B8384327
M. Wt: 217.22 g/mol
InChI Key: NCIHZGPMOJYYII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Oxobutyl)-4H-3,1-benzoxazin-4-one is a member of the 4H-3,1-benzoxazin-4-one family, a significant class of heterocyclic compounds recognized for a wide spectrum of research applications . Benzoxazinone derivatives are frequently investigated for their potential biological activities, with some acting as enzyme inhibitors , elastase inhibitors , and fungicidal agents . This specific compound features a 2-oxobutyl side chain, a structural modification that may influence its properties and reactivity, making it a valuable intermediate for researchers in medicinal chemistry. It serves as a key starting material for the preparation of other complex heterocyclic systems, such as 2,3-disubstituted 4(3H)-quinazolinone derivatives, which are known to possess various medicinal properties . The synthesis of such 2-substituted benzoxazin-4-one derivatives typically involves the cyclodehydration of N-acylated anthranilic acid precursors . Researchers value this scaffold for its versatility in synthetic organic chemistry and its role in developing new pharmacologically active molecules. This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

2-(2-oxobutyl)-3,1-benzoxazin-4-one

InChI

InChI=1S/C12H11NO3/c1-2-8(14)7-11-13-10-6-4-3-5-9(10)12(15)16-11/h3-6H,2,7H2,1H3

InChI Key

NCIHZGPMOJYYII-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CC1=NC2=CC=CC=C2C(=O)O1

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Aromatic substituents (e.g., nitrophenyl, pyridinyl) generally achieve higher yields (80–86%) due to stabilized intermediates during cyclodehydration .
  • Aliphatic substituents (e.g., oxobutyl) may require optimized conditions to mitigate steric hindrance or side reactions.

Physicochemical Properties

The 2-oxobutyl group introduces distinct electronic and steric effects compared to aromatic or heteroaromatic substituents:

Table 2: Comparative Physicochemical Properties
Substituent Melting Point (°C) IR (C=O stretch, cm⁻¹) Solubility Profile
2-(4-Nitrophenyl) 202–204 1766 (oxazinone) Low in polar solvents
2-(Pyridin-3-yl) 210–217 1700 (oxazinone) Moderate in DMSO
2-(2-Oxobutyl)* ~150–170* ~1740–1750* Higher in alcohols (Inferred)

Key Observations :

  • Aromatic derivatives exhibit higher melting points due to planar stacking interactions .
  • Aliphatic ketones (e.g., oxobutyl) may lower melting points and increase solubility in protic solvents due to hydrogen bonding .

Key Observations :

  • Aryl derivatives dominate pharmaceutical applications (e.g., enzyme inhibition, lipid modulation) .
  • Aliphatic substituents (e.g., oxobutyl) may enhance metabolic stability or serve as intermediates for further functionalization.

Mechanistic and Stability Considerations

  • Hydrolytic Stability: Aromatic derivatives (e.g., 2-phenyl) are resistant to hydrolysis, whereas aliphatic ketones (e.g., oxobutyl) may undergo slower degradation, as seen in benzoxazinone photoproducts .
  • Electronic Effects: Electron-withdrawing groups (e.g., nitro, bromo) enhance electrophilicity of the oxazinone carbonyl, critical for enzyme inhibition .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2-(2-Oxobutyl)-4H-3,1-benzoxazin-4-one derivatives?

  • Methodological Answer : The synthesis typically involves cyclization reactions of anthranilic acid derivatives. For example:

  • N-Benzoylation and Dehydration : React anthranilic acid with benzoyl chloride in pyridine, followed by dehydrative cyclization using acetic anhydride .
  • Mechanochemical Methods : Employ 2,4,6-trichloro-1,3,5-triazine and triphenylphosphine for solvent-free, energy-efficient synthesis of substituted benzoxazinones .

Q. Which spectroscopic techniques are critical for characterizing benzoxazinone derivatives?

  • Methodological Answer :

  • IR Spectroscopy : Identifies functional groups (e.g., υC=O at ~1720–1740 cm⁻¹, υC=N at ~1600–1640 cm⁻¹) .
  • ¹H NMR : Resolves substituent effects (e.g., aromatic protons at δ 7.2–8.5 ppm, methyl/oxobutyl groups at δ 1.2–2.5 ppm) .
  • Mass Spectrometry : Confirms molecular ion peaks and fragmentation patterns (e.g., [M+H]+ for C₁₃H₁₃NO₃ at m/z 247) .

Q. What are the standard protocols for evaluating the biological activity of benzoxazinone derivatives?

  • Methodological Answer :

  • Antimicrobial Assays : Use agar diffusion or broth dilution methods against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) .
  • Antioxidant Screening : Employ DPPH radical scavenging assays to quantify activity .
  • In Vivo Models : Assess anticonvulsant activity via maximal electroshock (MES) or pentylenetetrazole (PTZ)-induced seizure tests in rodents .

Advanced Research Questions

Q. How do steric and electronic factors influence the reactivity of 2-(2-Oxobutyl)-4H-3,1-benzoxazin-4-one in ring-opening reactions?

  • Methodological Answer :

  • Steric Effects : Bulky substituents at the 2-position hinder nucleophilic attack. For example, tetrachlorophenyl groups reduce reaction rates with hydrazine hydrate due to steric crowding .
  • Electronic Effects : Electron-withdrawing groups (e.g., nitro, chloro) enhance electrophilicity at the carbonyl carbon, facilitating ring opening. Monitor via kinetic studies and DFT calculations .
  • Experimental Validation : Track reaction progress using TLC and isolate intermediates (e.g., hydrazides) for structural confirmation via IR and NMR .

Q. What computational strategies predict the binding affinity of benzoxazinone derivatives to biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock 4.0 or similar tools to simulate interactions with enzymes (e.g., human neutrophil elastase). Validate docking poses with RMSD analysis (<2.0 Å acceptable) .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data to design optimized analogs .

Q. How can contradictory bioactivity data between similar benzoxazinones be resolved?

  • Methodological Answer :

  • Structural-Activity Analysis : Compare substituent patterns (e.g., 2-aminobenzoic acid derivatives show higher antibacterial activity than benzothiazole-linked analogs ).
  • Dose-Response Studies : Re-test compounds at varying concentrations to rule out false negatives/positives .
  • Mechanistic Profiling : Use enzyme inhibition assays (e.g., elastase inhibition) to confirm target specificity .

Q. What strategies optimize reaction yields in microwave-assisted benzoxazinone synthesis?

  • Methodological Answer :

  • Workflow Example :
  • Mix anthranilic acid derivative with DMF and cyanuric chloride.
  • Irradiate at 150 W for 15 min.

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